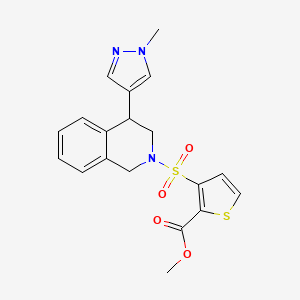

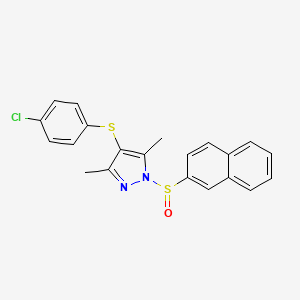

![molecular formula C7H11N3O3 B2563539 methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate CAS No. 1421603-55-5](/img/structure/B2563539.png)

methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a triazole derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Spectroscopic Analyses and Crystal Structures :Methyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate, a related compound, has been synthesized and characterized using FT-IR, NMR, and TOF-MS spectrometry. The molecular structures are stabilized by weak intermolecular hydrogen bonding, forming dimers. Density functional theory (DFT) calculations were used to study structural properties, and the compounds were screened for brine shrimp cytotoxicity assay (Ahmed et al., 2016).

Computational and Spectral Study :Aryl-1, 2, 4-triazol-1-ium phenacylids in binary hydroxyl solvent mixtures were studied computationally and spectrally to understand their structural features and the nature of electronic absorption transitions. This research provides insights into the interactions of triazole derivatives in hydroxyl solvents like water and ethanol (Dorohoi et al., 2021).

Synthesis and Antimicrobial Properties :A biologically active Schiff base compound related to 1,2,3-triazole was synthesized and coordinated to metal ions like Fe(II), Co(II), Cu(II), Ni(II), and Zn(II). These compounds displayed antioxidant, enzyme inhibition, and antibacterial/antifungal activities. Computational studies were also conducted to analyze the molecular stability and bond strength (Sumrra et al., 2018).

Corrosion Inhibition :Methyl 2-(benzamido)-2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate and related compounds have been studied for their corrosion inhibition properties in sulfuric acid solution. Techniques like electrochemical impedance spectroscopy and potentiodynamic polarization were used for this purpose, indicating their effectiveness as mixed-type inhibitors (Elazhary et al., 2019).

Synthesis and Physicochemical Properties :Novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives were synthesized and analyzed for their in vitro antioxidant activities. The lipophilicity of these compounds was also investigated, providing valuable information on their chemical properties and potential applications (Yüksek et al., 2015).

properties

IUPAC Name |

methyl 2-[4-(1-hydroxyethyl)triazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-5(11)6-3-10(9-8-6)4-7(12)13-2/h3,5,11H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGRRFUCRGENRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=N1)CC(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2563456.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2563457.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2563462.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2563466.png)

![6-(2-methylbenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2563469.png)

![1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B2563475.png)

![1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine](/img/structure/B2563476.png)

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2563477.png)

![2-Bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide](/img/structure/B2563479.png)